新奥雷霉素

描述

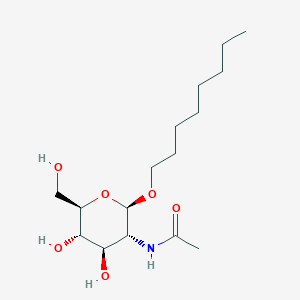

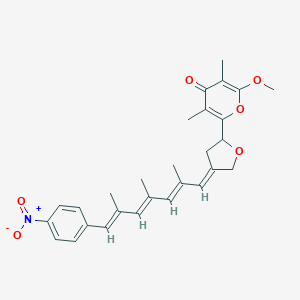

Neoaureothin is a complex polyketide natural product recognized for its distinctive structural features, including a spirotetronate motif intertwined with a polyene chain. It is a chain-extended analogue of aureothin and was first reported as a co-metabolite of neoantimycin in Streptomyces orinoci. Neoaureothin exhibits a range of biological activities, including antifungal, antiviral, antitumor, and nematocidal properties .

科学研究应用

Chemistry: It serves as a valuable probe for understanding the role of polyketides in ecological interactions and the evolutionary pressures that shape the production of secondary metabolites in microorganisms.

Biology: Neoaureothin’s interaction with cellular processes, particularly its impact on microbial communities, makes it a subject of interest in biological research.

Medicine: Its antifungal, antiviral, and antitumor properties make neoaureothin a promising candidate for the development of new therapeutic agents.

作用机制

Target of Action

It is known that neoaureothin is a product of polyketide synthases (pkss), which play eminent roles in the development of medicines .

Biochemical Pathways

Neoaureothin is involved in the aureothin and neoaureothin pathways. In both cases, the module architecture breaks with the principle of colinearity, as individual PKS modules are used in an iterative fashion . This iterative function of the first module in the neoaureothin pathway was confirmed by a successful cross-complementation .

Result of Action

It is known that neoaureothin has antibacterial effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of compounds like neoaureothin . These factors can include physical barriers, complex topography, and environmental heterogeneity, which can significantly reduce the dispersal of organisms

生化分析

Biochemical Properties

Neoaureothin is an androgen receptor (AR) antagonist that inhibits the binding of dihydrotestosterone (DHT) to ARs . It also inhibits DHT-induced expression of prostate-specific antigen in LNCaP cells .

Cellular Effects

Neoaureothin has been found to be cytotoxic to A549, HCT116, and HepG2 cells . It also has nematocidal activity against the pine wood nematode B. xylophilus .

Molecular Mechanism

The molecular mechanism of Neoaureothin involves its role as an androgen receptor antagonist. It inhibits the binding of dihydrotestosterone (DHT) to androgen receptors, thereby affecting the expression of prostate-specific antigen in LNCaP cells .

Metabolic Pathways

Neoaureothin is involved in the metabolic pathways of Streptomyces

准备方法

Synthetic Routes and Reaction Conditions: Neoaureothin is biosynthesized through a series of intricate enzymatic pathways involving polyketide synthases. The biosynthetic pathway includes the assembly of the polyketide chain through Claisen condensations of activated acyl and malonyl building blocks, followed by various tailoring reactions such as ketoreduction, dehydration, and enoyl reduction .

Industrial Production Methods: Industrial production of neoaureothin involves the cultivation of Streptomyces orinoci under controlled conditions to optimize the yield of the compound. The fermentation process is followed by extraction and purification steps to isolate neoaureothin in its pure form .

化学反应分析

Types of Reactions: Neoaureothin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the nitro group and the polyene chain.

Common Reagents and Conditions:

Oxidation: Neoaureothin can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of neoaureothin with modified functional groups, which can exhibit different biological activities .

相似化合物的比较

Neoaureothin is structurally and functionally similar to several other polyketide compounds, including:

Aureothin: A closely related compound with similar biological activities but differing in the length of the polyketide chain.

Alloaureothin: Another analogue with variations in the functional groups attached to the polyketide backbone.

Luteoreticulin: Known for its antifungal properties, it is structurally related to neoaureothin but differs in the arrangement of functional groups.

Luteothin: A deoxy analogue of aureothin with distinct biological activities

Neoaureothin’s uniqueness lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.

属性

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[(4E)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZICQJAGBLBAMJ-MFGUEIBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C\C(=C\C(=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\C)\C)\C)/CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28900-27-8 | |

| Record name | Neoaureothin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028900278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is neoaureothin biosynthesized?

A1: Neoaureothin biosynthesis is orchestrated by a type I polyketide synthase (PKS) system encoded by the nor gene cluster [, ]. This modular assembly line utilizes p-nitrobenzoate and malonyl-CoA as building blocks. Interestingly, the nor PKS exhibits non-colinearity, meaning that individual modules are used iteratively, deviating from the typical assembly line process []. This unusual characteristic makes neoaureothin biosynthesis an intriguing subject for studying PKS evolution.

Q2: Can you elaborate on the non-colinearity of the neoaureothin PKS?

A2: Research suggests that the first module in the neoaureothin pathway, NorA, functions iteratively []. This means it participates in multiple rounds of chain extension, adding more than one unit to the growing polyketide chain. This iterative function was experimentally confirmed through cross-complementation studies []. Furthermore, research on the related aureothin PKS, which shares a common evolutionary origin with the neoaureothin system, has revealed an unprecedented scenario where an acyltransferase (AT) domain iteratively loads an extender unit onto both its cognate acyl carrier protein (ACP) and the downstream ACP []. This aberrant behavior highlights the unique and complex mechanisms at play in these non-colinear PKS systems.

Q3: What are the potential applications of neoaureothin?

A4: Neoaureothin exhibits promising biological activities. It demonstrates potent antiproliferative activity against various cancer cell lines, highlighting its potential as a lead compound for anticancer drug development [, ]. Additionally, neoaureothin displays antifungal properties, suggesting possible applications in treating fungal infections [].

Q4: How can the production of neoaureothin be improved?

A5: Researchers have explored metabolic engineering approaches to enhance neoaureothin production. One successful strategy involves utilizing a quorum sensing (QS)-based system to enhance the precursor supply for polyketide production in Streptomyces coelicolor []. This QS-based metabolic engineering approach led to a 4-fold increase in neoaureothin production without negatively affecting cell growth []. This highlights the potential of employing engineered microbial systems for the industrial-scale production of valuable polyketides like neoaureothin.

Q5: Are there any known challenges in producing neoaureothin?

A6: One challenge lies in the complexity of the neoaureothin PKS system. Its non-colinear nature, while fascinating from a scientific perspective, poses challenges in predicting and manipulating its biosynthetic output [, ]. Understanding the factors governing module iteration and substrate specificity is crucial for engineering these systems to produce novel analogs with improved pharmacological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)

![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)